(S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide
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Overview
Description
(S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide is an organosulfur compound belonging to the class of sulfinamides. This compound is characterized by its chiral nature, making it an important reagent in asymmetric synthesis. It is commonly used as a chiral auxiliary in the synthesis of various amines, which are crucial intermediates in pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide typically involves the condensation of (S)-2-methylpropane-2-sulfinamide with an appropriate aldehyde or ketone. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinamide group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfinamides.
Scientific Research Applications
(S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, particularly in the preparation of chiral amines.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs, especially those requiring chiral purity.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide involves its role as a chiral auxiliary. The sulfinamide group provides steric hindrance, which influences the stereochemistry of the reactions it participates in. This ensures the formation of chiral products with high enantiomeric purity. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (S)-N-[(1E)-(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide
- (S)-N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide
Uniqueness
(S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide is unique due to its specific chiral configuration and the presence of a methyl group on the phenyl ring. This structural feature can influence its reactivity and the stereochemical outcomes of the reactions it is involved in, making it a valuable reagent in asymmetric synthesis .
Properties
Molecular Formula |
C12H17NOS |
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Molecular Weight |
223.34 g/mol |
IUPAC Name |
(NE)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)9-13-15(14)12(2,3)4/h5-9H,1-4H3/b13-9+ |
InChI Key |
CIQHJZHMIYCJTP-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/S(=O)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NS(=O)C(C)(C)C |
Origin of Product |
United States |
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